1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one
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Overview
Description
1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one is a heterocyclic compound featuring a four-membered ring structure with nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one typically involves the formation of the azetidine ring through cyclization reactions. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . This reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and carried out in solvents like THF (tetrahydrofuran).
Industrial Production Methods
For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of benzylamine as a starting material, followed by a green oxidation reaction in a microchannel reactor . This approach minimizes the use of hazardous reagents and maximizes yield, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted azetidines, which can be further functionalized for specific applications .
Scientific Research Applications
1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique ring structure allows it to fit into enzyme pockets, making it an effective inhibitor .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another four-membered ring compound with similar structural features.
Pyrrolidine: A five-membered ring compound with one nitrogen atom.
Piperidine: A six-membered ring compound with one nitrogen atom.
Uniqueness
1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms in the ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-(azetidin-3-yl)-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8(2)5-10(7(8)11)6-3-9-4-6/h6,9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFSTDZKFLXGMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2CNC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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